molecular formula C15H19NO2 B11082240 5-(1-Adamantyl)-2-furamide

5-(1-Adamantyl)-2-furamide

Cat. No.: B11082240
M. Wt: 245.32 g/mol
InChI Key: NWEWSQWKNMSBOP-UHFFFAOYSA-N
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Description

5-(1-Adamantyl)-2-furamide is a synthetic heterocyclic compound featuring a furan ring substituted at the 5-position with a 1-adamantyl group and an amide functional group at the 2-position. The adamantyl moiety, a rigid polycyclic hydrocarbon, confers enhanced lipophilicity and metabolic stability, which are critical for improving bioavailability and target engagement in medicinal chemistry .

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

5-(1-adamantyl)furan-2-carboxamide

InChI

InChI=1S/C15H19NO2/c16-14(17)12-1-2-13(18-12)15-6-9-3-10(7-15)5-11(4-9)8-15/h1-2,9-11H,3-8H2,(H2,16,17)

InChI Key

NWEWSQWKNMSBOP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Adamantyl)-2-furamide typically involves the reaction of 1-adamantylamine with a furan derivative. One common method is the amidation reaction, where 1-adamantylamine reacts with furan-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(1-Adamantyl)-2-furamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1-Adamantyl)-2-furamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Adamantyl)-2-furamide involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability. The furan ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The adamantyl group is a hallmark of high lipophilicity (logP > 3.5), which enhances membrane permeability but may reduce aqueous solubility. This contrasts with non-adamantyl analogs like 5-(3-chloro-2-methylphenyl)-N-(1,3-thiazol-2-yl)-2-furamide (), which has a lower molecular weight (318.78 g/mol) and likely reduced lipophilicity due to the absence of the bulky adamantyl group. Key structural comparisons include:

Compound Core Structure Substituents Molecular Weight (g/mol) logP Key Features
5-(1-Adamantyl)-2-furamide (hypothetical) Furan 1-Adamantyl, amide ~315–330 (estimated) ~3.5–4.0 High lipophilicity, metabolic stability
5-(3-Chloro-2-methylphenyl)-N-(thiazol-2-yl)-2-furamide Furan 3-Chloro-2-methylphenyl, thiazol 318.78 ~2.8 Moderate solubility, halogen-enhanced reactivity
5-(1-Adamantyl)-1,2,4-triazole derivatives 1,2,4-Triazole Arylideneamino, piperazinylmethyl 450–550 ~4.0–5.0 Broad-spectrum antimicrobial activity
5-(1-Adamantyl)-oxadiazoles Oxadiazole Thio-/amino-substituents 300–400 ~3.0–4.0 Anti-HIV-1 and antibacterial activity

Notes:

  • Furan-based compounds (e.g., ) exhibit lower steric hindrance than triazole or oxadiazole analogs, which may influence binding to biological targets.

Antimicrobial Activity

Adamantyl-containing compounds demonstrate varied antimicrobial profiles depending on their core structures:

  • 5-(1-Adamantyl)-1,2,4-triazoles : Derivatives such as 7d, 7g, and 8c () showed potent activity against Staphylococcus aureus (MIC: 2–8 µg/mL) and Escherichia coli (MIC: 4–16 µg/mL). The piperazinylmethyl substituent enhanced Gram-negative coverage .
  • 5-(1-Adamantyl)-oxadiazoles : Thio-oxadiazoles () exhibited anti-HIV-1 activity (EC₅₀: 0.5–5 µM), attributed to the adamantyl group’s ability to disrupt viral envelope integrity .
  • Non-adamantyl furamides: The thiazol-substituted furamide () lacks explicit antimicrobial data, but structurally similar carbohydrazides () showed moderate activity against Candida albicans (MIC: 32–64 µg/mL).

Comparative Insight : The adamantyl-triazole derivatives outperform oxadiazoles and furan-based analogs in antibacterial potency, likely due to synergistic effects between the adamantyl group and the triazole’s hydrogen-bonding capacity .

Anti-inflammatory Activity

Adamantyl derivatives also exhibit anti-inflammatory properties:

  • 5-(1-Adamantyl)-1,2,4-triazoles : Compounds 7d, 7g, and 8l () reduced carrageenan-induced paw edema in rats by 50–65% at 50 mg/kg, comparable to ibuprofen. The adamantyl group may suppress COX-2 expression via NF-κB pathway modulation .
  • N-Mannich bases : Piperazine-linked derivatives () showed dose-dependent anti-inflammatory activity, though less potent than triazole analogs.

Comparative Insight: The anti-inflammatory efficacy of adamantyl-triazoles surpasses that of oxadiazoles and non-adamantyl compounds, highlighting the importance of the triazole core in dual antimicrobial/anti-inflammatory applications .

Metabolic and Toxicity Profiles

  • Adamantyl-triazoles : High metabolic stability in liver microsomes (t₁/₂ > 120 min) due to the adamantyl group’s resistance to oxidative degradation .
  • Non-adamantyl compounds: Faster clearance (t₁/₂ < 60 min) observed in furan- and oxadiazole-based analogs ().

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